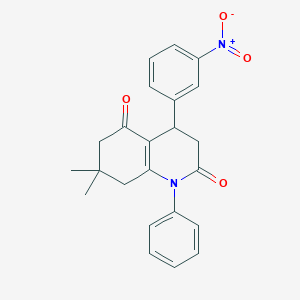
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as Varenicline, is a medication used to help people quit smoking. It works by binding to the same receptors in the brain as nicotine, which reduces the cravings and withdrawal symptoms associated with quitting smoking. In
作用机制
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide works by binding to the same receptors in the brain as nicotine. It binds to the alpha4beta2 nicotinic acetylcholine receptor, which is the primary receptor responsible for nicotine addiction. By binding to this receptor, 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide reduces the cravings and withdrawal symptoms associated with quitting smoking.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have minimal side effects, with the most common being nausea and insomnia. It does not have any known biochemical or physiological effects outside of its intended use as a smoking cessation medication.
实验室实验的优点和局限性
One advantage of using 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments is its specificity for the alpha4beta2 nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotine addiction on this specific receptor. However, one limitation is that 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide is only effective in reducing cravings and withdrawal symptoms in individuals who are trying to quit smoking. It cannot be used to study the effects of nicotine addiction in individuals who are still smoking.
未来方向
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is its potential use in treating other addictions, such as alcohol dependence. Another area of interest is its potential use in treating mental health conditions, such as schizophrenia. Additionally, researchers may continue to study the mechanism of action of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its effects on the alpha4beta2 nicotinic acetylcholine receptor.
合成方法
The synthesis of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves multiple steps, starting with the reaction of 3-chlorophenol with sodium hydroxide to form 3-chlorophenoxide. The 3-chlorophenoxide is then reacted with 1-bromo-2-chloroethane to form 2-(3-chlorophenoxy)ethyl bromide. The final step involves the reaction of 2-(3-chlorophenoxy)ethyl bromide with N-methylpiperidine to form 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
科学研究应用
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied for its effectiveness in helping people quit smoking. It has been shown to be more effective than other smoking cessation medications, such as nicotine replacement therapy and bupropion. 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use in treating other conditions, such as alcohol dependence and schizophrenia.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-15(21-14-6-4-5-12(17)11-14)16(20)18-13-7-9-19(2)10-8-13/h4-6,11,13,15H,3,7-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJRCUKDSWSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)



![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)

![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4922072.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)

![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)
![4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4922112.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)